Cas no 1951459-69-0 (Tert-butyl N-(3-aminooxan-4-yl)carbamate)

Tert-butyl N-(3-aminooxan-4-yl)carbamate is a protected amine derivative featuring a tert-butoxycarbonyl (Boc) group and a 3-aminooxan-4-yl moiety. This compound is commonly employed in organic synthesis and peptide chemistry as an intermediate for introducing chiral or functionalized tetrahydropyran scaffolds. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled synthetic transformations. Its structural features make it valuable for constructing complex molecules, particularly in medicinal chemistry and drug discovery. The oxane ring contributes to conformational rigidity, which can influence the stereochemical outcomes of subsequent reactions. Proper handling under inert conditions is recommended to preserve its reactivity.
Tert-butyl N-(3-aminooxan-4-yl)carbamate structure
1951459-69-0 structure
商品名:Tert-butyl N-(3-aminooxan-4-yl)carbamate
CAS番号:1951459-69-0
MF:C10H20N2O3
メガワット:216.277402877808
CID:4709966
PubChem ID:105532745

Tert-butyl N-(3-aminooxan-4-yl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate
    • tert-Butyl ((3R,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate
    • TERT-BUTYL ((3R,4R)-3-AMINOTETRAHYDRO-2H-PYRAN-4-YL)CARBAMATE
    • Tert-butyl N-(3-aminooxan-4-yl)carbamate
    • tert-Butyl((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate
    • F90016
    • MFCD33399463
    • tert-butyl N-[(3S,4R)-3-aminotetrahydropyran-4-yl]carbamate
    • SCHEMBL17852667
    • 1951459-69-0
    • trans-3-Amino-4-(Boc-amino)-tetrahydropyran
    • F90015
    • TERT-BUTYL (TRANS-3-AMINOTETRAHYDRO-2H-PYRAN-4-YL)CARBAMATE
    • (3S,4R)-3-Amino-4-(Boc-amino)-tetrahydropyran
    • 1902960-08-0
    • tert-butyl N-[(3S,4R)-3-aminooxan-4-yl]carbamate
    • インチ: 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-4-5-14-6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)
    • InChIKey: ABPWYJBKUUVONI-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C(C1)N)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 216.14739250g/mol
  • どういたいしつりょう: 216.14739250g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.6
  • 疎水性パラメータ計算基準値(XlogP): 0.1

Tert-butyl N-(3-aminooxan-4-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1318163-250MG
tert-butyl N-[(3S,4R)-3-aminotetrahydropyran-4-yl]carbamate
1951459-69-0 97%
250mg
$190 2024-07-21
1PlusChem
1P0221HL-250mg
tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate
1951459-69-0 95%
250mg
$153.00 2024-06-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZLA29-1g
tert-butyl N-[(3S,4R)-3-aminotetrahydropyran-4-yl]carbamate
1951459-69-0 97%
1g
¥1944.0 2024-04-23
1PlusChem
1P0221HL-5g
tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate
1951459-69-0 95.00%
5g
$927.00 2023-12-19
abcr
AB596908-10g
tert-Butyl N-[(3S,4R)-3-aminotetrahydropyran-4-yl]carbamate; .
1951459-69-0
10g
€2318.60 2024-04-18
Aaron
AR0221PX-500mg
Tert-Butyl ((3S,4R)-3-Aminotetrahydro-2H-Pyran-4-Yl)Carbamate
1951459-69-0 97%
500mg
$236.00 2025-02-13
eNovation Chemicals LLC
Y1318163-25g
tert-butyl N-[(3S,4R)-3-aminotetrahydropyran-4-yl]carbamate
1951459-69-0 97%
25g
$4095 2025-02-24
abcr
AB596908-5g
tert-Butyl N-[(3S,4R)-3-aminotetrahydropyran-4-yl]carbamate; .
1951459-69-0
5g
€1618.50 2024-07-24
eNovation Chemicals LLC
Y1318163-100mg
tert-butyl N-[(3S,4R)-3-aminotetrahydropyran-4-yl]carbamate
1951459-69-0 97%
100mg
$125 2025-02-25
eNovation Chemicals LLC
Y1318163-500mg
tert-butyl N-[(3S,4R)-3-aminotetrahydropyran-4-yl]carbamate
1951459-69-0 97%
500mg
$260 2025-02-25

Tert-butyl N-(3-aminooxan-4-yl)carbamate 関連文献

Tert-butyl N-(3-aminooxan-4-yl)carbamateに関する追加情報

Comprehensive Overview of Tert-butyl N-(3-aminooxan-4-yl)carbamate (CAS No. 1951459-69-0): Properties, Applications, and Market Insights

Tert-butyl N-(3-aminooxan-4-yl)carbamate (CAS No. 1951459-69-0) is a specialized organic compound widely recognized in pharmaceutical and chemical research. This carbamate derivative is particularly valued for its role as a protecting group in peptide synthesis and drug development. With the increasing demand for novel therapeutic agents, understanding the properties and applications of this compound is crucial for researchers and industry professionals.

The molecular structure of Tert-butyl N-(3-aminooxan-4-yl)carbamate features a tert-butyloxycarbonyl (Boc) group attached to a 3-aminooxan-4-yl moiety. This configuration makes it an excellent intermediate for constructing complex molecules, particularly in the synthesis of peptides and small-molecule drugs. The Boc group is known for its stability under various reaction conditions, which is why it remains a popular choice in organic synthesis.

Recent advancements in drug discovery have heightened interest in Tert-butyl N-(3-aminooxan-4-yl)carbamate. Researchers are exploring its potential in developing targeted therapies for diseases such as cancer and neurodegenerative disorders. The compound's ability to act as a protective group for amines makes it indispensable in multi-step synthetic processes, where selective deprotection is required.

From a commercial perspective, the market for Tert-butyl N-(3-aminooxan-4-yl)carbamate is expanding, driven by the growing pharmaceutical and biotechnology sectors. Companies specializing in fine chemicals and custom synthesis are increasingly offering this compound to meet the demands of academic and industrial laboratories. Its role in API (Active Pharmaceutical Ingredient) production further underscores its importance.

In addition to its pharmaceutical applications, Tert-butyl N-(3-aminooxan-4-yl)carbamate is also used in material science. Researchers are investigating its potential in designing functional polymers and advanced coatings. The compound's unique chemical properties make it a versatile building block for creating materials with tailored characteristics.

For those working in organic synthesis, handling Tert-butyl N-(3-aminooxan-4-yl)carbamate requires standard laboratory precautions. It is typically stored under inert conditions to maintain its stability. The compound's solubility in common organic solvents like dichloromethane and tetrahydrofuran facilitates its use in various reactions.

Looking ahead, the future of Tert-butyl N-(3-aminooxan-4-yl)carbamate appears promising. As the pharmaceutical industry continues to innovate, the demand for high-quality intermediates like this compound is expected to rise. Researchers are also exploring eco-friendly synthesis methods to align with the global push for sustainable chemistry.

In conclusion, Tert-butyl N-(3-aminooxan-4-yl)carbamate (CAS No. 1951459-69-0) is a vital compound in modern chemistry and drug development. Its unique properties, broad applications, and commercial relevance make it a subject of ongoing research and industrial interest. Whether you are a synthetic chemist, a pharmaceutical researcher, or a materials scientist, understanding this compound can open new avenues for innovation.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1951459-69-0)Tert-butyl N-(3-aminooxan-4-yl)carbamate
A1005241
清らかである:99%
はかる:1g
価格 ($):383.0